

# Application Notes and Protocols for GPR120 Agonism Screening via Calcium Mobilization Assay

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## Compound of Interest

Compound Name: GPR120 Agonist 5

Cat. No.: B536847

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Audience: Researchers, scientists, and drug development professionals.

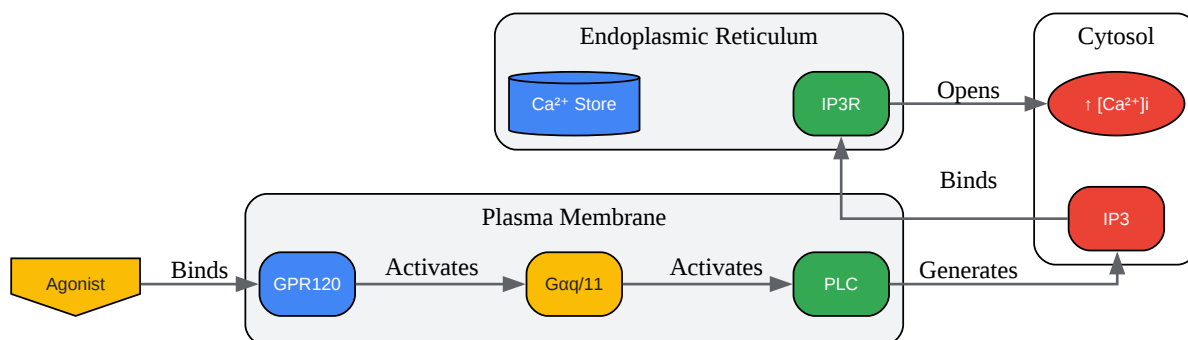
## Introduction

G-protein coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), has emerged as a significant therapeutic target for metabolic diseases such as type 2 diabetes and obesity, as well as inflammatory conditions.[1][2] Activated by medium and long-chain fatty acids, GPR120 stimulation leads to the activation of the Gαq/11 signaling cascade.[3][4] This pathway involves the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium ( $[Ca^{2+}]_i$ ).[4] This increase in cytosolic calcium can be detected using fluorescent calcium indicators, providing a robust method for screening and characterizing GPR120 agonists.

This document provides detailed protocols for a calcium mobilization assay to identify and characterize GPR120 agonists using a homogeneous, fluorescence-based method with Fluo-4 AM dye.

## GPR120 Signaling Pathway

Activation of GPR120 by an agonist initiates a signaling cascade that results in an increase in intracellular calcium levels. The key steps are outlined in the diagram below.



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Caption: GPR120 agonist-induced calcium mobilization pathway.

## Experimental Protocols

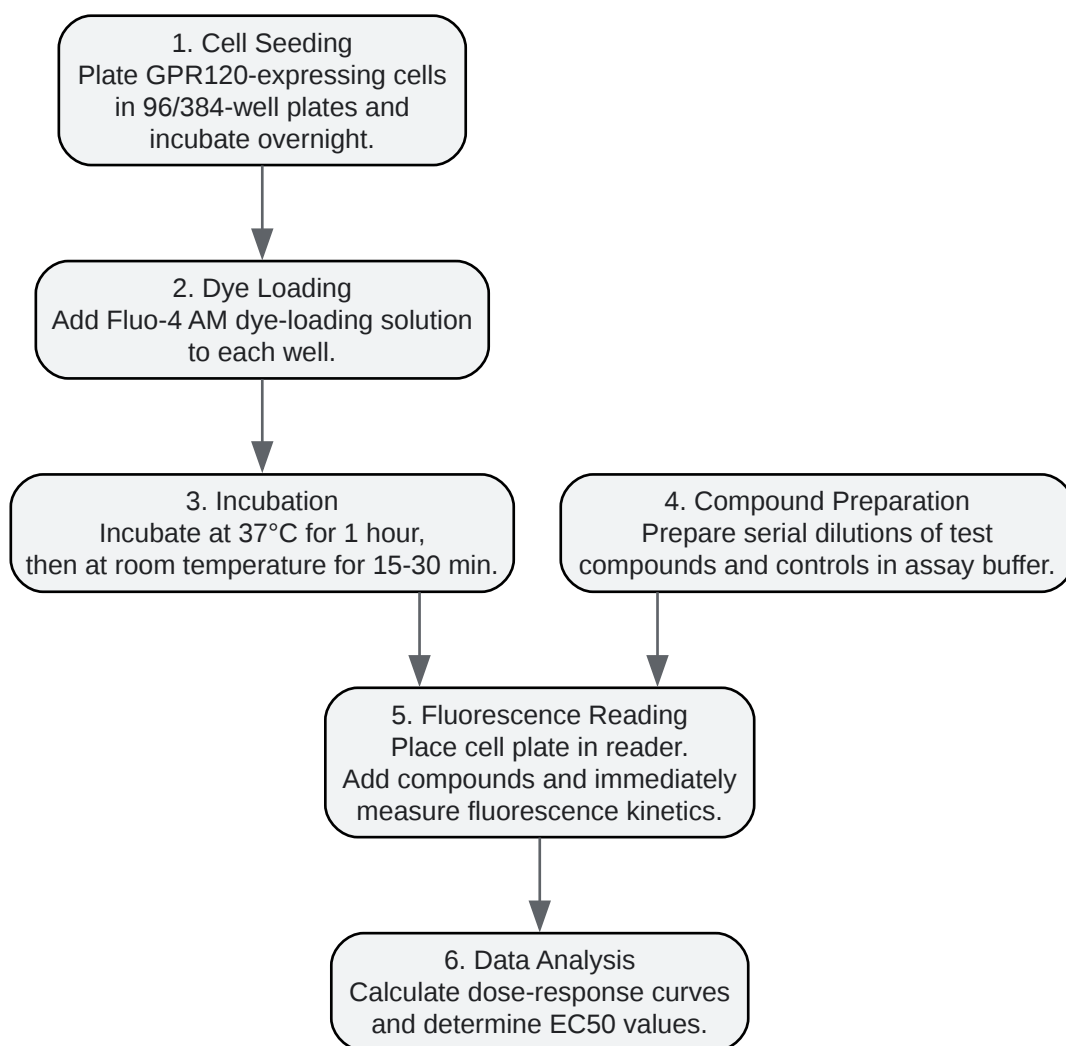
This protocol is designed for a 96-well or 384-well plate format and utilizes the Fluo-4 No Wash Calcium Assay Kit.

## Materials and Reagents

- Cell Line: CHO-K1 or HEK293 cells stably expressing human GPR120 (e.g., AequoScreen™ GPR120 cell line).
- Culture Medium: Standard growth medium appropriate for the chosen cell line (e.g., F-12K for CHO-K1, DMEM for HEK293) supplemented with fetal bovine serum (FBS) and antibiotics.
- Assay Plates: Black, clear-bottom 96-well or 384-well microplates.
- Reagents:

- Fluo-4 AM dye.
- Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).
- Probenecid (optional, to prevent dye extrusion).
- GPR120 agonist positive control (e.g., TUG-891).
- Test compounds.
- Equipment:
  - Fluorescence microplate reader with bottom-read capabilities and excitation/emission wavelengths of ~490/525 nm (e.g., FLIPR, FlexStation).
  - Automated liquid handler or multichannel pipette.
  - Cell incubator (37°C, 5% CO<sub>2</sub>).
  - Centrifuge.

## Experimental Workflow



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Caption: Workflow for the GPR120 calcium mobilization assay.

## Detailed Methodology

### 1. Cell Culture and Seeding

- Culture GPR120-expressing cells in appropriate growth medium in a 37°C, 5% CO<sub>2</sub> incubator.
- The day before the assay, harvest cells and seed them into black, clear-bottom microplates.
  - 96-well plate: 40,000 to 80,000 cells per well in 100 µL of growth medium.

- 384-well plate: 10,000 to 20,000 cells per well in 25  $\mu$ L of growth medium.
- Incubate the plates overnight to allow for cell attachment.

## 2. Preparation of Reagents

- Assay Buffer (1X): Prepare HBSS with 20 mM HEPES.
- Fluo-4 AM Stock Solution: Dissolve Fluo-4 AM in anhydrous DMSO to a stock concentration of 1-5 mM.
- Dye Loading Solution: On the day of the assay, dilute the Fluo-4 AM stock solution in the assay buffer to a final working concentration (typically 2-4  $\mu$ M). If using a commercial kit, follow the manufacturer's instructions. For example, add 20  $\mu$ L of Fluo-4 AM stock solution to 10 mL of 1X Assay Buffer.

## 3. Dye Loading

- Remove the growth medium from the cell plates.
- Add the appropriate volume of dye loading solution to each well:
  - 96-well plate: 100  $\mu$ L per well.
  - 384-well plate: 25  $\mu$ L per well.
- Incubate the plate at 37°C for 1 hour, followed by incubation at room temperature for 15-30 minutes in the dark.

## 4. Compound Preparation

- Prepare serial dilutions of test compounds and the positive control (e.g., TUG-891) in assay buffer at a concentration that is 2X to 5X the final desired concentration.
- Include a vehicle control (e.g., DMSO in assay buffer).

## 5. Measurement of Calcium Mobilization

- Set the fluorescence plate reader to measure fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.
- Program the instrument to perform a kinetic read, with an initial baseline reading for 10-20 seconds.
- The instrument's liquid handler should then add the compound solutions to the cell plate.
- Continue to record the fluorescence signal for at least 60-180 seconds to capture the peak response and subsequent decay.

## 6. Data Analysis

- The change in fluorescence is typically expressed as the ratio of the peak fluorescence intensity after compound addition to the baseline fluorescence.
- Plot the fluorescence response against the logarithm of the compound concentration.
- Fit the data to a four-parameter logistic equation to determine the EC50 (half-maximal effective concentration) value for each agonist.

## Data Presentation

The potency of GPR120 agonists is typically reported as EC50 values. The following table summarizes data for known GPR120 agonists.

Compound	Cell Line	Assay Type	EC50 (nM)	Reference
TUG-891	CHO cells	Calcium Flux	Data not specified	
Compound 10i	hGPR120-transfected CHO	Calcium Flux	77.2	
Compound 10j	hGPR120-transfected CHO	Calcium Flux	112.2	
Compound 10k	hGPR120-transfected CHO	Calcium Flux	57.6	
Compound 10l	hGPR120-transfected CHO	Calcium Flux	96.8	
Compound 14d	hGPR120-transfected CHO	Calcium Flux	Not specified as EC50	
Linolenic Acid	hGPR120-transfected cells	Calcium Flux	760	

## Troubleshooting

Issue	Possible Cause	Suggested Solution
High background fluorescence	Incomplete hydrolysis of Fluo-4 AM	Increase room temperature incubation time after dye loading.
Cell death	Check cell viability; reduce dye concentration or incubation time.	
Low signal-to-noise ratio	Low receptor expression	Use a cell line with higher GPR120 expression or optimize transfection.
Insufficient dye loading	Optimize Fluo-4 AM concentration and loading time.	
Inactive compounds	Verify compound integrity and solubility.	
High well-to-well variability	Uneven cell seeding	Ensure a single-cell suspension and proper mixing before plating.
Inconsistent liquid handling	Use calibrated pipettes or an automated liquid handler.	

## Conclusion

The calcium mobilization assay is a reliable and high-throughput method for screening and characterizing GPR120 agonists. By following the detailed protocols outlined in these application notes, researchers can effectively identify novel compounds that modulate GPR120 activity, facilitating drug discovery efforts for metabolic and inflammatory diseases.

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## References

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